3,3,6,6-tetramethyl-9-[2-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
Description
3,3,6,6-tetramethyl-9-[2-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a complex organic compound belonging to the class of acridinediones.
Properties
IUPAC Name |
3,3,6,6-tetramethyl-9-[2-(trifluoromethyl)phenyl]-2,4,5,7,9,10-hexahydroacridine-1,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F3NO2/c1-22(2)9-15-20(17(29)11-22)19(13-7-5-6-8-14(13)24(25,26)27)21-16(28-15)10-23(3,4)12-18(21)30/h5-8,19,28H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQAVKVPMWSWKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CC=C4C(F)(F)F)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,3,6,6-tetramethyl-9-[2-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione typically involves a multi-component reaction. One common method includes the reaction of 5,5-dimethyl-1,3-cyclohexanedione, an aromatic aldehyde, and ammonium acetate under reflux conditions . The reaction can be carried out in various solvents, including ionic liquids, which offer environmentally benign reaction media .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted products.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3,6,6-tetramethyl-9-[2-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a calcium channel modulator, which could be useful in treating cardiovascular diseases.
Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: Its biological activity is of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3,3,6,6-tetramethyl-9-[2-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione involves its interaction with molecular targets such as calcium channels. The compound modulates the activity of these channels, which can affect various physiological processes . The exact pathways and molecular interactions are still under investigation.
Comparison with Similar Compounds
Similar compounds include other acridinediones like 3,3,6,6-tetramethyl-9-phenyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione and its derivatives . Compared to these compounds, 3,3,6,6-tetramethyl-9-[2-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
